
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine is a fluorinated pyrimidine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The presence of both fluorine and piperidine moieties in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine typically begins with 2,4-dichloro-5-fluoropyrimidine as the starting material. The key steps involve nucleophilic substitution reactions where the chlorine atoms are replaced by the piperidin-4-yloxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can be involved in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound can be used to study the effects of fluorinated pyrimidines on biological systems.
Chemical Biology: It can be employed in the design of chemical probes to investigate biological pathways.
Industrial Applications: Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as kinases. The fluorine atom enhances the compound’s binding affinity to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a scaffold for drug development, particularly in the design of kinase inhibitors.
Propiedades
Fórmula molecular |
C9H12FN3O |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
5-fluoro-2-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |
Clave InChI |
NTSLMRPNSUCFKM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=NC=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)


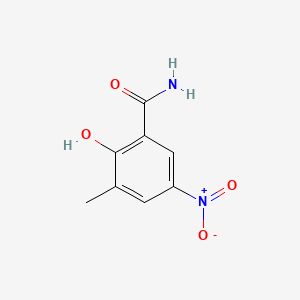
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
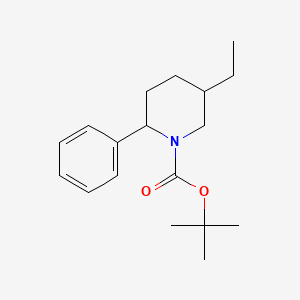
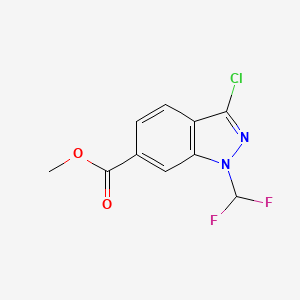
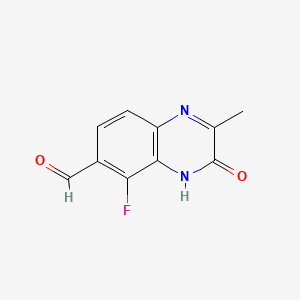


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

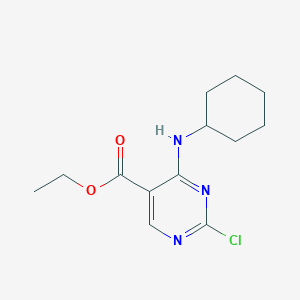
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
